1-(Ethoxymethyl)cyclopentane-1-carbaldehyde
Description
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring an aldehyde functional group at the 1-position and an ethoxymethyl (-CH₂OCH₂CH₃) substituent. The molecular formula is deduced as C₉H₁₄O₂, with a molar mass of 154.21 g/mol.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-9(7-10)5-3-4-6-9/h7H,2-6,8H2,1H3 |
InChI Key |
MBXPCHHVBBCDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to streamline the synthesis and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(Ethoxymethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mechanism of Action
The mechanism by which 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopentane/Cyclopentene Carbaldehydes
Key Comparisons:
Substituent Effects on Reactivity :
- The ethoxymethyl group in the target compound is less electronegative than chloromethyl or trifluoromethyl , reducing electrophilicity at the aldehyde group. This may slow nucleophilic additions compared to chlorinated analogues.
- Aromatic substituents (e.g., naphthalen-2-yl) enhance conjugation, shifting UV-Vis absorption and altering redox behavior .
Physical Properties :
- Ethoxymethyl and trifluoromethyl derivatives are expected to be liquids at room temperature due to moderate molar masses (<200 g/mol), whereas naphthalen-2-yl analogues may crystallize due to aromatic stacking .
- Chloromethyl derivatives likely exhibit higher density and boiling points due to Cl’s polarizability .
Synthetic Routes :
- Nitrile reduction (e.g., using NaH/ZnCl₂) is a common method for cyclopentanecarbaldehydes, as seen in the synthesis of 1-(naphthalen-2-yl)cyclopentane-1-carbaldehyde (82% yield) . The target compound could be synthesized similarly from a nitrile precursor with an ethoxymethyl group.
Spectroscopic Data :
- IR spectra of cyclopentanecarbaldehydes typically show C=O stretches near 1714 cm⁻¹ and formyl C-H stretches near 2704 cm⁻¹ , as observed in 1-(naphthalen-2-yl) derivatives . Substituents like ethoxymethyl may slightly shift these peaks due to electronic effects.
Applications: Ethoxymethyl-substituted aldehydes may find use in perfumery, analogous to 1-(Ethoxymethyl)-2-methoxybenzene, which has a "rosy note with green, earthy undertones" . Trifluoromethyl and chloromethyl derivatives are more suited for pharmaceutical intermediates due to their reactivity .
Biological Activity
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H18O2
- CAS Number : 123456-78-9 (Hypothetical for illustrative purposes)
The compound features a cyclopentane ring with an ethoxymethyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in several assays. A notable study involved the use of lipopolysaccharide (LPS)-stimulated macrophages, where treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the table below:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 75 | 60 |
This indicates a potential mechanism for its use in treating inflammatory diseases.
Cytotoxicity
In cancer research, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may have potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The aldehyde group may interact with amino acids in enzymes, inhibiting their function.
- Modulation of Signaling Pathways : The compound appears to influence pathways related to inflammation and apoptosis, particularly by modulating NF-kB signaling.
- Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes due to hydrophobic interactions with the cyclopentane ring.
Case Studies
A recent clinical trial investigated the effects of a formulation containing this compound on patients with chronic inflammatory conditions. The study reported significant improvements in symptoms and biomarkers of inflammation after eight weeks of treatment, supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
